molecular formula C15H11ClFN5 B7882615 4-(3-chloro-4-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-(3-chloro-4-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B7882615
M. Wt: 315.73 g/mol
InChI Key: ZSWWXRREZQUKTH-UHFFFAOYSA-N
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Description

Compound “4-(3-chloro-4-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is a chemical entity listed in the PubChem database. It is known for its unique structural properties and potential applications in various scientific fields. The compound’s molecular structure and characteristics make it a subject of interest for researchers in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “4-(3-chloro-4-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine” involves specific reaction conditions and reagents. The preparation methods typically include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and subsequent reactions to yield the final product.

    Step 3: Purification and characterization of the compound to ensure its purity and structural integrity.

Industrial Production Methods: In industrial settings, the production of compound “this compound” may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The process includes:

    Bulk synthesis: Utilizing industrial-grade reagents and catalysts.

    Continuous monitoring: Ensuring consistent quality and purity of the final product.

    Scalability: Adapting the synthesis process for large-scale production while maintaining environmental and safety standards.

Chemical Reactions Analysis

Types of Reactions: Compound “4-(3-chloro-4-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Involvement in substitution reactions where specific functional groups are replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include [specific oxidizing agents] under [specific conditions].

    Reduction: Reducing agents such as [specific reducing agents] under [specific conditions].

    Substitution: Reagents like [specific reagents] under [specific conditions] to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation products: [Specific oxidized products].

    Reduction products: [Specific reduced products].

    Substitution products: [Specific substituted products].

Scientific Research Applications

Compound “4-(3-chloro-4-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating specific diseases or conditions.

    Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of compound “4-(3-chloro-4-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to target molecules: Interacting with specific proteins or enzymes.

    Modulating pathways: Influencing biochemical pathways to achieve desired effects.

    Cellular effects: Inducing cellular responses that contribute to its overall activity.

Comparison with Similar Compounds

    Compound A: [Description and comparison].

    Compound B: [Description and comparison].

    Compound C: [Description and comparison].

Uniqueness: Compound “4-(3-chloro-4-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine” stands out due to its unique structural features and specific applications that differentiate it from other similar compounds. Its distinct properties make it a valuable compound for various scientific and industrial purposes.

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5/c16-9-7-8(5-6-10(9)17)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWWXRREZQUKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC(=NC(N23)C4=CC(=C(C=C4)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC3=NC(=NC(N23)C4=CC(=C(C=C4)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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